5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

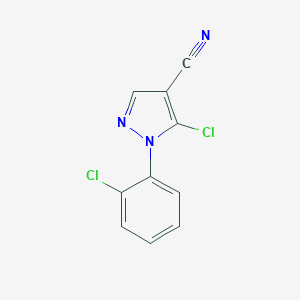

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrazole ring, as well as a nitrile group at the 4-position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: C10H5Cl2N3

Molecular Weight: 238.07 g/mol

CAS Number: 102996-34-9

IUPAC Name: 5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile

The compound features a pyrazole ring with two chlorine substituents and a nitrile group, which contribute to its unique reactivity and biological activity.

Chemistry

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile serves as a building block in organic synthesis. It is utilized in the development of more complex heterocycles and organic molecules. Its structural characteristics allow for modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been investigated for its biological activities , including:

- Antimicrobial Properties: Exhibiting activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects: Potentially inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Medicine

Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological pathways makes it a candidate for various therapeutic applications, particularly in oncology.

Industry

In industrial applications, this compound is explored for use in the formulation of agrochemicals , dyes, and other products due to its chemical stability and reactivity.

Research indicates that pyrazole derivatives like this compound exhibit diverse biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit key cancer-related pathways (e.g., BRAF(V600E), EGFR). The specific anticancer effects of this compound are still under investigation but are promising based on trends observed in related pyrazole derivatives.

Anti-inflammatory Activity

Similar compounds have demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6, suggesting that this compound may also possess anti-inflammatory properties.

Antibacterial and Antifungal Activity

Preliminary studies suggest that this compound may exhibit antibacterial effects against various strains, enhancing its profile as a potential therapeutic agent.

Case Studies

Case Study: Antiproliferative Effects on Cancer Cells

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with higher concentrations leading to increased efficacy against cancer cells while sparing normal fibroblasts.

Summary of Biological Activities

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Anticancer | Moderate to high | Inhibits key pathways |

| Anti-inflammatory | Potentially significant | Inhibits cytokines |

| Antimicrobial | Active against several strains | Effective in vitro |

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atoms and the nitrile group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are subject to ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea: Another compound with similar structural features but different functional groups.

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile: A closely related compound with a single chlorine atom on the pyrazole ring.

1-(2-Chlorophenyl)-3-(4-chlorophenyl)thiourea: Similar to the urea derivative but with a sulfur atom replacing the oxygen.

Uniqueness

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its chlorine atoms and nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article discusses the pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies of this compound.

Overview of Pyrazole Derivatives

Pyrazoles are known for their significant biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The structural modifications in pyrazole derivatives can lead to enhanced activity against various diseases. The compound in focus, this compound, is a notable example that has been evaluated for its pharmacological potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR, leading to reduced tumor growth. The specific activity of this compound against various cancer cell lines is yet to be fully elucidated but is anticipated based on the general trends observed in pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are well-documented. Compounds structurally related to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may possess similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antibacterial and Antifungal Activity

Pyrazoles have also been studied for their antibacterial and antifungal activities. The presence of chlorine substituents in the structure often enhances these activities. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is highly influenced by their structural features. The presence of halogens (like chlorine) and functional groups can significantly alter their potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances antibacterial and anticancer activity |

| Carbonitrile group | Contributes to overall biological activity |

| Aryl groups | Modulate receptor interactions and bioavailability |

This SAR analysis indicates that strategic modifications can lead to compounds with improved efficacy against targeted diseases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. These studies often utilize combination therapies with established chemotherapeutics like doxorubicin to assess synergistic effects .

Animal Models

Animal studies have further validated the anti-inflammatory potential of pyrazole derivatives. For example, compounds were tested in carrageenan-induced edema models, showing significant reduction in inflammation compared to controls . Such findings underscore the therapeutic promise of these compounds in clinical applications.

Propiedades

IUPAC Name |

5-chloro-1-(2-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-8-3-1-2-4-9(8)15-10(12)7(5-13)6-14-15/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAJCPADUPGRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543225 | |

| Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102996-34-9 | |

| Record name | 5-Chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.